Methyl 3-carbamothioyl-4-methylbenzoate
Overview
Description
Methyl 3-carbamothioyl-4-methylbenzoate is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Conformational Analysis
A study on closely related compounds to Methyl 3-carbamothioyl-4-methylbenzoate, including O-methyl (4-methylbenzoyl)carbamothioate, highlighted the importance of intramolecular chalcogen bonding on their conformational preferences. The research utilized X-ray diffraction and quantum chemical calculations to understand the structural and conformational properties of these compounds, revealing a pseudo-anti conformation as the most stable form. This study provides insights into the role of chalcogen⋯chalcogen interactions in determining the conformational landscape of carbamothioate species (Channar et al., 2020).
Environmental Degradation Pathways
Investigation into the anaerobic degradation pathway of 4-methylbenzoate in a denitrifying bacterium uncovered a specific 4-methylbenzoyl-CoA degradation pathway. This pathway is crucial for understanding the biodegradation processes of similar compounds in the environment, highlighting the adaptation and induction of specific proteins for the degradation of 4-methylbenzoate and offering insights into microbial metabolism and potential bioremediation strategies (Lahme et al., 2012).
Agricultural Applications through Nanoparticle Delivery Systems
Research into the encapsulation of agricultural fungicides within solid lipid nanoparticles and polymeric nanocapsules, including compounds similar to this compound, demonstrated improved delivery mechanisms for these chemicals. This approach helps in enhancing the efficacy of fungicides, reducing environmental toxicity, and providing controlled release, which is essential for sustainable agricultural practices (Campos et al., 2015).
Insecticidal Activity Exploration
The synthesis and evaluation of various derivatives of compounds similar to this compound, such as methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, have provided insights into the stereochemical basis for insecticidal activity. This research contributes to the development of more effective and selective insecticides, highlighting the potential applications of such compounds in pest control (Hasan et al., 1996).
Properties
IUPAC Name |
methyl 3-carbamothioyl-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-6-3-4-7(10(12)13-2)5-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUZFMQVZJGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.